2-Oxabicyclo[3.1.0]hexane-6-carbaldehyde
Description
Properties
IUPAC Name |
2-oxabicyclo[3.1.0]hexane-6-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-3-5-4-1-2-8-6(4)5/h3-6H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXMLOJMMZGSHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1C2C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxabicyclo[3.1.0]hexane-6-carbaldehyde can be achieved through several methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, resulting in good yields for a broad range of cyclopropene and cyclopropylaniline derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and catalysis can be applied to scale up the production of this compound. The use of efficient catalysts and optimized reaction conditions is crucial for achieving high yields and purity in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
2-Oxabicyclo[3.1.0]hexane-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: 2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid.
Reduction: 2-Oxabicyclo[3.1.0]hexane-6-methanol.
Substitution: Various substituted oxabicyclohexanes depending on the nucleophile used.
Scientific Research Applications
2-Oxabicyclo[3.1.0]hexane-6-carbaldehyde has several applications in scientific research:
Biology: Its derivatives may be used in the study of enzyme mechanisms and as potential inhibitors of biological pathways.
Medicine: The compound and its derivatives can be explored for their pharmacological properties and potential therapeutic applications.
Industry: It can be used in the production of fine chemicals and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Oxabicyclo[3.1.0]hexane-6-carbaldehyde involves its reactivity due to the presence of the oxirane ring and the aldehyde group. The oxirane ring is highly strained and can undergo ring-opening reactions with nucleophiles, while the aldehyde group can participate in various redox reactions. These functional groups allow the compound to interact with different molecular targets and pathways, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Structural and Geometric Comparisons
a. 2-Oxabicyclo[2.2.2]octane Derivatives
- Structure : Larger bicyclo[2.2.2]octane framework with oxygen substitution.
- Geometric Parameters :
- Acidity: The presence of β-oxygen in 2-oxabicyclo[2.2.2]octanes restores acidity comparable to aromatic carboxylic acids (pKa ~4.4), unlike non-oxygenated bicyclo[2.2.2]octanes (pKa ~5.6) .
b. 2-Oxabicyclo[2.1.1]hexanes
- Structure : Smaller bicyclo[2.1.1]hexane scaffold designed as bioisosteres for ortho-substituted phenyl rings .
- Geometric Parameters :
- Metabolic Stability : Replacement of phenyl with 2-oxabicyclo[2.1.1]hexane in agrochemicals (e.g., boscalid) improved metabolic stability (CIₙₜ : 26 → 3 mg·min⁻¹·μL⁻¹) .
c. 3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde
- Structure : Oxygen atom at the 3-position instead of 2-position.
Q & A
Q. How does the compound’s stability under acidic/basic conditions impact storage and reactivity?
- The aldehyde group is prone to oxidation; stabilize via refrigeration under nitrogen .
- The oxirane ring may undergo ring-opening in strong acids (e.g., HCl), requiring neutral pH during purification .
Comparative Studies
Q. How do electronic effects of substituents (e.g., carbaldehyde vs. carboxylate) alter the compound’s properties?
Q. What distinguishes this compound from other bicyclic aldehydes in medicinal chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
